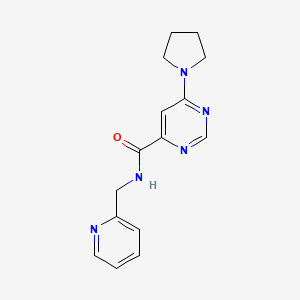
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile is a chemical compound that has caught the attention of scientists due to its potential in the field of medicinal chemistry. This compound has been studied for its ability to interact with biological systems and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Positron Emission Tomography Imaging Agents : Shimoda et al. (2016) synthesized and evaluated novel radioligands based on 3-[5-(pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile analogues for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 5 (mGluR5). They found that one of these compounds exhibited high binding affinity and moderate lipophilicity, making it a useful PET ligand for imaging and quantitative analysis of mGluR5 (Shimoda et al., 2016).
Antibacterial Properties : Khalid et al. (2016) synthesized N-substituted derivatives of a related compound, 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, and evaluated them for antibacterial properties. Their study demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Synthesis of Hybrid Compounds : Ivanova et al. (2019) worked on synthesizing hybrid compounds based on 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid, which involved reactions with nitrogenous bases such as piperidine. Their research focused on creating pharmacophoric fragments through a novel reaction scheme (Ivanova et al., 2019).
Corrosion Inhibition on Iron : Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron. Their research provided insights into the adsorption and corrosion inhibition properties of these derivatives, which can be valuable in industrial applications (Kaya et al., 2016).
Propiedades
IUPAC Name |
3-[(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-12-15-5-4-6-16(11-15)13-20-14-17(7-8-18(20)22)25(23,24)21-9-2-1-3-10-21/h4-8,11,14H,1-3,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIUCXXEODTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B2462169.png)


![2,4-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2462175.png)






![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-ethyl-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2462188.png)
